7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H7BrO3. . This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 3rd position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid typically involves the bromination of 5-methyl-1-benzofuran-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the benzofuran ring, followed by methylation and bromination steps. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
- Substituted benzofuran derivatives
- Quinones
- Dihydrobenzofurans
- Esters and amides of benzofuran
Scientific Research Applications
7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
- 7-Bromo-1-benzofuran-3-carboxylic acid
- 5-Bromo-7-methylbenzofuran
Comparison: 7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid is unique due to the specific positions of the bromine, methyl, and carboxylic acid groups on the benzofuran ring. This unique arrangement contributes to its distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H7BrO3 |
---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
7-bromo-5-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-6-7(10(12)13)4-14-9(6)8(11)3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
ASGBEHRBBDXMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C2C(=O)O |
Origin of Product |
United States |
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